molecular formula C16H21NO4S B2690177 ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1241691-12-2

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate

Cat. No.: B2690177
CAS No.: 1241691-12-2
M. Wt: 323.41
InChI Key: XZAOTFDQISKIIL-UHFFFAOYSA-N
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Description

“Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate” is a chemical compound. Unfortunately, there is no detailed description available for this compound .

Scientific Research Applications

Polymer Chemistry and Material Science

In the field of polymer chemistry, research involving related compounds has led to interesting discoveries. For example, Onouchi et al. (2004) developed stereoregular poly(phenylacetylene)s that form helical conformations upon complexation with various chiral amines. These polymers exhibit induced circular dichroism in the UV-visible region, indicating potential applications in material science, particularly in the creation of chiral materials (Onouchi et al., 2004).

Organic Chemistry and Catalysis

Research in organic chemistry has explored the reactivity of similar compounds. Atienza et al. (2011) showed that N-heterocyclic carbenes can catalyze the rearrangement of vinyl sulfones, leading to the formation of trans-1,2-bis(phenylsulfonyl)ethylenes. This study indicates the potential utility of related sulfonyl compounds in facilitating novel chemical transformations (Atienza, Roth, & Scheidt, 2011).

Biochemical Applications

In the realm of biochemistry, compounds like ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate can be useful. Vashist (2012) demonstrated the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide for crosslinking antibodies on amine-functionalized surfaces. This is particularly relevant for the development of immunodiagnostic applications, suggesting that related sulfonyl compounds could have significant utility in biomedical diagnostics (Vashist, 2012).

Synthesis of Sulfones and Schiff Bases

Fernández et al. (2014) explored the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, highlighting the role of similar compounds in synthesizing functionalized sulfones (Fernández et al., 2014). Additionally, Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type Schiff bases, illustrating applications in fluorescence sensors for Cu2+ detection in water and living cells, indicating potential for analytical and diagnostic applications (Zhou et al., 2012).

Chemical Synthesis and Modification

Research has also focused on the synthesis and modification of related compounds. Amaral (1969) explored the use of 2-(p-nitrophenylthio)ethyl groups for carboxy-group protection in peptide synthesis, showcasing the utility of similar chemical structures in peptide modification and synthesis (Amaral, 1969).

Properties

IUPAC Name

ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-2-21-16(18)15-9-6-11-17(13-15)22(19,20)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAOTFDQISKIIL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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